molecular formula C17H18FNO3 B5694409 3,5-diethoxy-N-(4-fluorophenyl)benzamide

3,5-diethoxy-N-(4-fluorophenyl)benzamide

Cat. No. B5694409
M. Wt: 303.33 g/mol
InChI Key: FLOXFZRASQQZFL-UHFFFAOYSA-N
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Description

3,5-diethoxy-N-(4-fluorophenyl)benzamide, also known as FLEA, is a chemical compound that has been extensively studied for its potential use in scientific research. FLEA belongs to the class of benzamides and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-(4-fluorophenyl)benzamide involves its interaction with the sigma-1 receptor and ion channels. 3,5-diethoxy-N-(4-fluorophenyl)benzamide has been found to bind to the sigma-1 receptor with high affinity, leading to the modulation of calcium signaling and protein folding. 3,5-diethoxy-N-(4-fluorophenyl)benzamide has also been found to modulate the activity of ion channels, leading to the modulation of electrical signaling in the nervous system.
Biochemical and Physiological Effects:
3,5-diethoxy-N-(4-fluorophenyl)benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate calcium signaling, protein folding, and apoptosis through its interaction with the sigma-1 receptor. 3,5-diethoxy-N-(4-fluorophenyl)benzamide has also been found to modulate the activity of ion channels, leading to the modulation of electrical signaling in the nervous system. These effects make 3,5-diethoxy-N-(4-fluorophenyl)benzamide a promising compound for the study of cancer, neurodegenerative diseases, and pain management.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,5-diethoxy-N-(4-fluorophenyl)benzamide is its high purity, which makes it suitable for scientific research. 3,5-diethoxy-N-(4-fluorophenyl)benzamide has also been extensively studied, and its mechanism of action is well understood. However, one of the limitations of 3,5-diethoxy-N-(4-fluorophenyl)benzamide is its high cost, which may limit its use in some experiments. Additionally, 3,5-diethoxy-N-(4-fluorophenyl)benzamide has not been extensively studied in vivo, and its effects in living organisms are not well understood.

Future Directions

There are many future directions for the study of 3,5-diethoxy-N-(4-fluorophenyl)benzamide. One potential direction is the study of 3,5-diethoxy-N-(4-fluorophenyl)benzamide in vivo, to determine its effects in living organisms. Another potential direction is the development of 3,5-diethoxy-N-(4-fluorophenyl)benzamide derivatives with improved properties, such as increased potency or decreased toxicity. Additionally, the study of 3,5-diethoxy-N-(4-fluorophenyl)benzamide in combination with other compounds may provide new insights into its mechanism of action and potential therapeutic applications. Overall, 3,5-diethoxy-N-(4-fluorophenyl)benzamide is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 3,5-diethoxy-N-(4-fluorophenyl)benzamide involves the reaction of 4-fluoroaniline with 3,5-diethoxybenzoyl chloride in the presence of a base. The reaction yields 3,5-diethoxy-N-(4-fluorophenyl)benzamide as a white solid with a high purity. The synthesis of 3,5-diethoxy-N-(4-fluorophenyl)benzamide has been optimized to produce high yields and purity, making it suitable for scientific research.

Scientific Research Applications

3,5-diethoxy-N-(4-fluorophenyl)benzamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including in the study of cancer, neurodegenerative diseases, and pain management. 3,5-diethoxy-N-(4-fluorophenyl)benzamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in many cellular processes, including calcium signaling, protein folding, and apoptosis. 3,5-diethoxy-N-(4-fluorophenyl)benzamide has also been found to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the nervous system.

properties

IUPAC Name

3,5-diethoxy-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-3-21-15-9-12(10-16(11-15)22-4-2)17(20)19-14-7-5-13(18)6-8-14/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOXFZRASQQZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diethoxy-N-(4-fluorophenyl)benzamide

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